molecular formula C8H14F3NO2 B13957833 (S)-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)ethanol

(S)-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)ethanol

Cat. No.: B13957833
M. Wt: 213.20 g/mol
InChI Key: XGVBRDXZLXXICF-ZETCQYMHSA-N
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Description

(S)-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)ethanol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further connected to an ethanol moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)ethanol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Ether Formation: The final step involves the formation of the ether linkage between the piperidine ring and the ethanol moiety. This can be achieved through nucleophilic substitution reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The piperidine ring can be reduced to form different hydrogenated derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol moiety can yield aldehydes or carboxylic acids, while substitution reactions can lead to a variety of substituted piperidine derivatives.

Scientific Research Applications

(S)-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)ethanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the piperidine ring can interact with various receptors or enzymes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)acetic acid
  • (S)-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)propane

Uniqueness

(S)-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)ethanol is unique due to its specific combination of a trifluoromethyl group, piperidine ring, and ethanol moiety. This combination imparts distinct physicochemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

Molecular Formula

C8H14F3NO2

Molecular Weight

213.20 g/mol

IUPAC Name

2-[(3S)-1-(trifluoromethyl)piperidin-3-yl]oxyethanol

InChI

InChI=1S/C8H14F3NO2/c9-8(10,11)12-3-1-2-7(6-12)14-5-4-13/h7,13H,1-6H2/t7-/m0/s1

InChI Key

XGVBRDXZLXXICF-ZETCQYMHSA-N

Isomeric SMILES

C1C[C@@H](CN(C1)C(F)(F)F)OCCO

Canonical SMILES

C1CC(CN(C1)C(F)(F)F)OCCO

Origin of Product

United States

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